Gibberellin A15
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Overview
Description
Gibberellin A15 (diacid form) is a dicarboxylic acid and a C20-gibberellin. It is a conjugate acid of a gibberellin A15(2-) (diacid form).
Scientific Research Applications
Biosynthesis Pathways
Gibberellins (GAs), including Gibberellin A15, are crucial for numerous developmental processes in plants. Two biosynthesis routes, the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids, contribute to GA production. Studies in Arabidopsis have shown that both pathways are involved in GA biosynthesis, with the MEP pathway predominantly synthesizing GAs (Kasahara et al., 2002).
GA Receptor Interaction
Gibberellins, including Gibberellin A15, interact with nuclear receptors such as GIBBERELLIN INSENSITIVE DWARF1 (GID1), playing a pivotal role in plant growth and development. The crystal structures of such interactions in Arabidopsis thaliana reveal how GID1 discriminates and becomes activated by bioactive gibberellins for specific binding to DELLA proteins, which are crucial in plant growth regulation (Murase et al., 2008).
GA Metabolism and Regulation
Gibberellin metabolism is complex and is tightly regulated by developmental, hormonal, and environmental signals. This regulation aligns with GAs' role as key growth regulators in plants and fungi. Recent research provides insights into the molecular mechanisms for fine-tuning GA levels, essential for understanding plant growth and development (Yamaguchi, 2008).
Plant Growth Promotion
New synthetic small molecules interacting with GA-DELLA function, such as A1, have been found to enhance plant growth in shoot and root tissues. These molecules work by increasing the sensitivity to endogenous gibberellins, leading to enhanced growth via DELLA degradation. This insight suggests potential agricultural applications for such compounds (Sukiran et al., 2022).
GA in Fruit Development
Gibberellins, including A15, have been identified in the pods and seeds of Pisum sativum and play a significant role in pod growth and seed development. The level of gibberellin A1, for instance, correlates with pod size, indicating a regulatory role of GA in fruit development (García-Martínez et al., 2004).
GA Transport and Localization
Understanding GA transport and localization is vital for comprehending its role in plant growth and development. Research highlights the importance of GA intermediates in long- and short-distance movement and discusses identified Arabidopsis GA transporters, showcasing their complexity and functional redundancy (Binenbaum et al., 2018).
properties
Product Name |
Gibberellin A15 |
---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2S,3S,4R,8R,9R,12R)-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h12-15,21H,1,3-10H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |
InChI Key |
TZGXVFYTKTWKCU-CXXOJBQZSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)CO)C(=O)O |
SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)CO)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)CO)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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